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For researchers, scientists, and drug development professionals, the selection of a potent and

selective kinase inhibitor is paramount for the success of preclinical and clinical studies. This

guide provides a detailed comparison of two widely used inhibitors of TANK-binding kinase 1

(TBK1) and IκB kinase ε (IKKε), (Rac)-BAY-985 and BX795, focusing on their selectivity

profiles and the experimental methodologies used for their characterization.

Introduction
(Rac)-BAY-985 and BX795 are both potent ATP-competitive inhibitors of the non-canonical IκB

kinases, TBK1 and IKKε. These kinases are crucial components of the innate immune

response, particularly in the signaling pathways downstream of pattern recognition receptors

that lead to the production of type I interferons.[1] Given their central role in immunity and

implication in various cancers, inhibitors of TBK1 and IKKε are valuable research tools and

potential therapeutic agents. However, the utility of a kinase inhibitor is heavily dependent on

its selectivity. Off-target effects can lead to confounding experimental results and potential

toxicity. This guide aims to provide a clear, data-driven comparison of the selectivity of (Rac)-
BAY-985 and BX795 to aid researchers in making an informed choice for their specific

applications.

Kinase Selectivity Profiles
The following tables summarize the available quantitative data on the inhibitory activity of

(Rac)-BAY-985 and BX795 against their primary targets and a panel of off-target kinases. The
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data has been compiled from various sources and assay formats, which should be taken into

consideration when making direct comparisons.

(Rac)-BAY-985: In Vitro Kinase Inhibition
Target Kinase IC50 (nM) Assay Conditions Source

TBK1 1.5 -
MedchemExpress[2]

[3]

TBK1 2 Low ATP
MedchemExpress,

Selleck Chemicals[2]

TBK1 30 High ATP
MedchemExpress,

Selleck Chemicals[2]

IKKε 2 - Selleck Chemicals

FLT3 123 TR-FRET MedchemExpress

RSK4 276 TR-FRET MedchemExpress

DRAK1 311 TR-FRET MedchemExpress

ULK1 7930 TR-FRET MedchemExpress

STK17A (DRAK1) 74 (Kd) DiscoverX
The Chemical Probes

Portal

MAP3K19 9.6 (Kd) DiscoverX
The Chemical Probes

Portal

BX795: In Vitro Kinase Inhibition
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Target Kinase IC50 (nM) Assay Conditions Source

TBK1 6 -
MedchemExpress,

Selleck Chemicals

IKKε 41 -
MedchemExpress,

Selleck Chemicals

PDK1 6 -
MedchemExpress,

Selleck Chemicals

NUAK1 5 - TargetMol

MARK1 55 - TargetMol

MARK2 53 - TargetMol

MARK4 19 - TargetMol

VEGFR -
Less potent than

TBK1
TargetMol

MLK1 157 - TargetMol

MLK2 50 - TargetMol

MLK3 46 - TargetMol

Aurora B -
Inhibited by >90% at

100 nM
NIH

ERK8 -
Inhibited by >90% at

100 nM
NIH

MARK3 -
Inhibited by >90% at

100 nM
NIH

Signaling Pathway and Experimental Workflow
Visualizations
To provide a clearer understanding of the biological context and experimental procedures, the

following diagrams were generated using Graphviz.
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Caption: The STING-TBK1-IRF3 signaling pathway and points of inhibition.

Kinase Selectivity Assay Workflow (LanthaScreen™ Eu
Kinase Binding Assay)
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Assay Preparation

Assay Plate Incubation

Data Acquisition & Analysis

Assay Principle

Prepare 3X solutions of:
- Test Compound
- Kinase + Eu-Ab

- Fluorescent Tracer

Dispense 5 µL of 3X
Test Compound to well

Add 5 µL of 3X
Kinase/Eu-Ab mixture

Add 5 µL of 3X
Fluorescent Tracer

Incubate at Room Temperature
(e.g., 60 minutes)

Read plate on TR-FRET compatible reader
(Excitation: ~340 nm, Emission: 615 nm & 665 nm)

Calculate Emission Ratio (665 nm / 615 nm)

Determine % Inhibition and IC50 values

No Inhibitor:
Kinase + Tracer + Eu-Ab -> High FRET

With Inhibitor:
Inhibitor displaces Tracer -> Low FRET

Click to download full resolution via product page

Caption: Workflow for a typical TR-FRET based kinase binding assay.
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Experimental Protocols
Detailed below are representative protocols for common kinase assays used to determine

inhibitor selectivity.

LanthaScreen™ Eu Kinase Binding Assay
This assay measures the binding and displacement of a fluorescently labeled, ATP-competitive

kinase inhibitor (tracer) from the kinase of interest.

Materials:

Kinase of interest (e.g., recombinant human TBK1)

LanthaScreen™ Eu-labeled anti-tag antibody (specific to the kinase's tag)

Fluorescent Kinase Tracer (e.g., Tracer 236)

Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

Test compounds ((Rac)-BAY-985, BX795) serially diluted in DMSO

384-well assay plates

TR-FRET compatible plate reader

Procedure:

Reagent Preparation:

Prepare a 1X Kinase Buffer A solution.

Prepare a 3X working solution of the kinase and Eu-labeled antibody mixture in 1X Kinase

Buffer A. The final concentrations will depend on the specific kinase and are typically

optimized beforehand (e.g., 15 nM kinase and 6 nM antibody).

Prepare a 3X working solution of the fluorescent tracer in 1X Kinase Buffer A. The optimal

concentration is typically near the tracer's Kd for the kinase (e.g., 1-100 nM).
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Prepare serial dilutions of the test compounds at 3X the final desired concentration in 1X

Kinase Buffer A containing 3% DMSO.

Assay Assembly:

To each well of a 384-well plate, add 5 µL of the 3X test compound dilution.

Add 5 µL of the 3X kinase/antibody mixture to each well.

Add 5 µL of the 3X tracer solution to each well.

The final reaction volume will be 15 µL with a final DMSO concentration of 1%.

Incubation and Measurement:

Incubate the plate at room temperature for 60 minutes, protected from light.

Read the plate on a TR-FRET compatible plate reader. Excite at approximately 340 nm

and measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647

acceptor).

Data Analysis:

Calculate the emission ratio by dividing the acceptor signal (665 nm) by the donor signal

(615 nm).

Determine the percent inhibition based on the emission ratio of control wells (DMSO

vehicle) and wells with a saturating concentration of a known inhibitor.

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the

data to a sigmoidal dose-response curve to determine the IC50 value.

ADP-Glo™ Kinase Assay
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced

during the kinase reaction.

Materials:
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Kinase of interest (e.g., recombinant human TBK1)

Kinase substrate (e.g., a specific peptide or protein)

ATP

Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

ADP-Glo™ Reagent

Kinase Detection Reagent

Test compounds ((Rac)-BAY-985, BX795) serially diluted in DMSO

White, opaque 384-well assay plates

Luminometer

Procedure:

Kinase Reaction:

Prepare a 2X kinase solution and a 2X substrate/ATP solution in Kinase Buffer. The final

ATP concentration should ideally be at or near the Km for the specific kinase.

To each well of a 384-well plate, add 1 µL of the test compound dilution (or DMSO

vehicle).

Add 2 µL of the 2X kinase solution to each well.

Initiate the reaction by adding 2 µL of the 2X substrate/ATP solution to each well.

Incubate at room temperature for 60 minutes.

ADP Detection:

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the

remaining ATP.
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Incubate at room temperature for 40 minutes.

Add 10 µL of Kinase Detection Reagent to each well to convert the ADP to ATP and

generate a luminescent signal.

Incubate at room temperature for 30-60 minutes.

Measurement and Analysis:

Measure the luminescence using a plate-reading luminometer.

Calculate the percent inhibition based on the luminescence of control wells.

Determine the IC50 values as described for the TR-FRET assay.

Conclusion
Both (Rac)-BAY-985 and BX795 are potent inhibitors of TBK1 and IKKε. Based on the

available data, (Rac)-BAY-985 appears to be more potent against the primary targets, TBK1

and IKKε, with IC50 values in the low single-digit nanomolar range. It also demonstrates high

selectivity, with most off-targets inhibited at significantly higher concentrations.

BX795, while also a potent inhibitor of TBK1 and IKKε, exhibits comparable potency against

PDK1. This multi-kinase activity should be a critical consideration in experimental design and

data interpretation. Depending on the cellular context and the expression levels of these

kinases, the observed phenotype with BX795 treatment may not be solely attributable to the

inhibition of TBK1/IKKε.

For researchers seeking a highly selective tool compound to probe the function of TBK1 and

IKKε, (Rac)-BAY-985 may be the more suitable choice. However, when investigating pathways

where the inhibition of both TBK1/IKKε and PDK1 is desired or acceptable, BX795 remains a

valuable chemical probe. As with any kinase inhibitor, it is recommended to use the lowest

effective concentration and to consider potential off-target effects when interpreting results.

This guide provides a foundation for making an informed decision, but further validation in the

specific experimental system is always advised.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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